molecular formula C12H12F2O B2559156 3-(3,4-Difluorophenyl)cyclohexan-1-one CAS No. 1342443-62-2

3-(3,4-Difluorophenyl)cyclohexan-1-one

Cat. No.: B2559156
CAS No.: 1342443-62-2
M. Wt: 210.224
InChI Key: ZEYZNMXQNJUPIH-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)cyclohexan-1-one is an organic compound with the molecular formula C12H12F2O It is characterized by a cyclohexanone ring substituted with a 3,4-difluorophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)cyclohexan-1-one typically involves the reaction of 3,4-difluorobenzene with cyclohexanone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of cyclohexanone reacts with 3,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation or nitration reactions can introduce additional substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-(3,4-difluorophenyl)cyclohexanone carboxylic acid.

    Reduction: Formation of 3-(3,4-difluorophenyl)cyclohexanol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(3,4-Difluorophenyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)cyclohexan-1-one
  • 3-(3,4-Dimethylphenyl)cyclohexan-1-one
  • 3-(3,4-Dimethoxyphenyl)cyclohexan-1-one

Uniqueness

3-(3,4-Difluorophenyl)cyclohexan-1-one is unique due to the presence of fluorine atoms on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atoms can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3,4-difluorophenyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h4-5,7-8H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYZNMXQNJUPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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